molecular formula C8H12N2O2 B1390202 (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione CAS No. 847952-36-7

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione

Cat. No.: B1390202
CAS No.: 847952-36-7
M. Wt: 168.19 g/mol
InChI Key: UTJZVQZVKYKIIL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.

Mechanism of Action

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Biochemical Analysis

Biochemical Properties

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in oxidative stress responses, enhancing antioxidant activity . These interactions are crucial for its potential therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular functions . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits bacterial chitinase, an enzyme crucial for bacterial cell wall synthesis . This inhibition disrupts bacterial growth and survival. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity over extended periods, although some degradation products may form . These degradation products can sometimes exhibit different biological activities, which need to be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects such as antibacterial and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound also affects metabolic flux, altering the levels of key metabolites in cells . Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain organelles, influencing its localization and activity . These transport and distribution mechanisms are critical for its biological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound may also undergo post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for its function and effectiveness in different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like bismuth nitrate pentahydrate can yield the desired pyrrole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJZVQZVKYKIIL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCN1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione

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